PROTAC BRD4 Degrader-13

Targeted protein degradation PROTAC–Antibody Conjugate BRD4 degradation potency

PROTAC BRD4 Degrader-13 (CAS 2417370-71-7), also designated compound 9d, is a von Hippel-Lindau (VHL) E3 ligase-recruiting proteolysis-targeting chimera (PROTAC) engineered for incorporation into PROTAC–Antibody Conjugates (PACs). It consists of a BRD4-binding ligand conjugated via a cleavable linker to a VHL ligand, enabling modular conjugation to tumor-targeting antibodies that recognize STEAP1 or CLL1 antigens.

Molecular Formula C68H85F2N11O17P2S2
Molecular Weight 1492.5 g/mol
Cat. No. B12423569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-13
Molecular FormulaC68H85F2N11O17P2S2
Molecular Weight1492.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OP(=O)(O)OP(=O)(O)OCCNC(=O)CCCCCN9C(=O)C=CC9=O
InChIInChI=1S/C68H85F2N11O17P2S2/c1-42-61(101-41-76-42)44-22-20-43(21-23-44)34-75-65(87)54-32-48(97-100(92,93)98-99(90,91)96-29-27-71-55(82)18-15-13-17-28-79-57(84)24-25-58(79)85)38-81(54)67(89)62(68(2,3)4)77-56(83)19-14-11-9-7-8-10-12-16-26-72-64(86)49-33-53-50(30-45(49)40-102(6,94)95)51-39-78(5)66(88)60-59(51)46(35-73-60)37-80(53)63-52(70)31-47(69)36-74-63/h20-25,30-31,33,35-36,39,41,48,54,62,73H,7-19,26-29,32,34,37-38,40H2,1-6H3,(H,71,82)(H,72,86)(H,75,87)(H,77,83)(H,90,91)(H,92,93)/t48-,54+,62-/m1/s1
InChIKeySEILIWDWNYTJFI-UOJLPHGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-13 (Compound 9d) Procurement Specifications and Core Identity


PROTAC BRD4 Degrader-13 (CAS 2417370-71-7), also designated compound 9d, is a von Hippel-Lindau (VHL) E3 ligase-recruiting proteolysis-targeting chimera (PROTAC) engineered for incorporation into PROTAC–Antibody Conjugates (PACs) . It consists of a BRD4-binding ligand conjugated via a cleavable linker to a VHL ligand, enabling modular conjugation to tumor-targeting antibodies that recognize STEAP1 or CLL1 antigens . Unlike standalone small-molecule BRD4 degraders, Degrader-13 is specifically optimized as an antibody-conjugatable payload, with its linker chemistry designed for traceless intracellular release following antigen-mediated internalization [1].

Why Standard BRD4 PROTACs Cannot Substitute for PROTAC BRD4 Degrader-13 in PAC Applications


Conventional BRD4-targeting PROTACs, such as dBET1, ARV-825, or MZ1, are not equipped with the specialized linker chemistry required for stable conjugation to antibodies and subsequent traceless intracellular release [1]. PROTAC BRD4 Degrader-13 incorporates a phosphodiester-linked payload design and a self-immolative linker motif that ensures systemic stability of the PAC while enabling efficient uncaging of the active degrader inside antigen-positive cells [2]. When conjugated to STEAP1 or CLL1 antibodies, the resulting PACs achieve antigen-dependent BRD4 degradation in target cells, a property that cannot be replicated by simply mixing unconjugated BRD4 PROTACs with antibodies or by using PROTACs lacking the optimized linker functionality [2][3]. Substitution with a non-conjugatable BRD4 degrader forfeits both the cell-type selectivity conferred by the antibody and the pharmacokinetic advantages of the PAC format (e.g., extended systemic half-life, tumor-selective accumulation).

Quantitative Head-to-Head Performance Metrics for PROTAC BRD4 Degrader-13


STEAP1-PAC Potency: Degrader-13 vs. Degrader-12 and Degrader-9 in PC3 Prostate Cancer Cells

When conjugated to anti-STEAP1 antibody and evaluated in PC3 prostate cancer cells, PROTAC BRD4 Degrader-13 (compound 9d) achieves a BRD4 degradation DC50 of 0.025 nM, outperforming its closest structural analogs PROTAC BRD4 Degrader-12 (compound 9c, DC50 = 0.39 nM) by approximately 15.6-fold and PROTAC BRD4 Degrader-9 (compound 8a, DC50 = 0.86 nM) by approximately 34.4-fold . This superiority is attributed to an optimized phosphodiester linker length and improved BRD4-binding fragment that enhances ternary complex formation and ubiquitination efficiency [1].

Targeted protein degradation PROTAC–Antibody Conjugate BRD4 degradation potency

CLL1-PAC Degradation Efficiency: Structural Basis for Degrader-13 Selectivity vs. Degrader-12

When conjugated to anti-CLL1 antibody, PROTAC BRD4 Degrader-13 (compound 9d) exhibits a BRD4 degradation DC50 of 6.0 nM in PC3 cells, compared to 0.24 nM for PROTAC BRD4 Degrader-12 (compound 9c), a 25-fold difference in the opposite direction from the STEAP1-PAC comparison . Degrader-13 thus demonstrates a pronounced antigen-dependent potency differential: while it is the most potent payload for STEAP1-targeted PAC delivery, Degrader-12 is significantly more potent for CLL1-targeted applications [1]. This inverted selectivity profile demonstrates that structural modifications in the linker and BRD4-binding warhead influence not only absolute potency but also the compatibility of the released PROTAC with specific intracellular environments associated with different internalizing antigens.

Acute myeloid leukemia (AML) Antibody-drug conjugate (ADC) Antigen-dependent degradation

STEAP1 vs. CLL1 Antigen-Dependent Degradation Window: Implications for Tumor-Selective Targeting

PROTAC BRD4 Degrader-13 (compound 9d) exhibits a 240-fold differential in BRD4 degradation potency when delivered via anti-STEAP1 PAC (DC50 = 0.025 nM) versus anti-CLL1 PAC (DC50 = 6.0 nM) in the same PC3 cell background . This contrasts sharply with Degrader-12 (compound 9c), which shows a much narrower 0.61-fold ratio (STEAP1 DC50 = 0.39 nM vs. CLL1 DC50 = 0.24 nM), and Degrader-9 (compound 8a), with a 8.8-fold ratio (STEAP1 DC50 = 0.86 nM vs. CLL1 DC50 = 7.6 nM) [1]. The exceptionally wide degradation window of Degrader-13 indicates that its intracellular release and subsequent ternary complex formation are highly sensitive to the endosomal trafficking and intracellular processing pathways associated with different internalizing antigens. This property is potentially valuable for achieving antigen-selective degradation where the therapeutic goal is to spare CLL1-expressing normal myeloid cells while potently degrading BRD4 in STEAP1-expressing tumor cells, or vice versa depending on clinical context.

Tumor selectivity STEAP1 antigen CLL1 antigen Therapeutic window

VHL-Recruiting vs. CRBN-Recruiting BRD4 Degrader Payloads: Degrader-13 Offers E3 Ligase-Dependent Selectivity

PROTAC BRD4 Degrader-13 (compound 9d) recruits the VHL E3 ligase, distinguishing it from CRBN-recruiting BRD4 degraders such as dBET1 (DC50 ≈ 100 nM in MV4-11 cells) and ARV-825 (DC50 ≈ 1–10 nM in multiple myeloma cells) [1][2]. VHL-based degraders like Degrader-13 are reported to maintain degradation activity in cell lines with acquired resistance to CRBN-based degraders (e.g., via CRBN downregulation or mutation), providing a non-overlapping resistance profile [3]. Additionally, VHL is ubiquitously expressed in most tissues, but certain tumor types exhibit differential VHL versus CRBN expression, making VHL-recruiting payloads preferable in settings where CRBN expression is low or epigenetically silenced. While MZ1 (also VHL-recruiting) achieves selective BRD4 degradation over BRD2/3, its reported DC50 values (low nanomolar range) are orders of magnitude less potent than Degrader-13 in the PAC format, and MZ1 lacks the linker chemistry required for antibody conjugation [4].

E3 ligase VHL CRBN Tissue selectivity Resistance

Chemical Structure and Conjugation-Ready Linker: Molecular Differentiation from Non-Conjugatable BRD4 PROTACs

PROTAC BRD4 Degrader-13 possesses the molecular formula C68H85F2N11O17P2S2 with a molecular weight of 1492.54 Da, incorporating a phosphodiester-containing linker terminating in a maleimide-reactive group that enables site-specific cysteine conjugation to antibodies . This contrasts with standard BRD4 PROTACs such as MZ1 (MW ~1,002 Da, no conjugation handle), dBET1 (MW ~780 Da, no conjugation handle), and ARV-825 (MW ~923 Da, no conjugation handle), which lack the functional groups necessary for stable, covalent attachment to antibodies . The phosphodiester moiety in Degrader-13 also enhances aqueous solubility of the payload–linker construct, facilitating bioconjugation under aqueous conditions without organic co-solvents that could denature the antibody. Additionally, the self-immolative linker design ensures that the active PROTAC entity is released intracellularly in a traceless manner, a feature absent in simple PEG-linked PROTAC payloads.

Linker chemistry PROTAC–Antibody Conjugate (PAC) Payload design

Purity Specification and Batch-to-Batch Consistency for Reproducible PAC Conjugation

Commercially available PROTAC BRD4 Degrader-13 is supplied at ≥98% purity (HPLC), with a typical exact mass of 1491.5 Da and a LogP of 4.7 . This high purity specification is essential for reproducible bioconjugation chemistry, as impurities containing reactive thiol or amine groups could compete with the intended maleimide–cysteine conjugation, reducing PAC homogeneity and drug-to-antibody ratio (DAR) control. In contrast, some earlier-generation BRD4 PROTACs (e.g., dBET1 from various vendors) have been reported with purity ranges of 95–98%, and the presence of even 2–5% reactive impurities can significantly affect DAR distributions in conjugation reactions at the stoichiometric ratios typically employed (4–8 PROTAC equivalents per antibody) [1]. The defined LogP of 4.7 for Degrader-13 provides predictable hydrophobicity for conjugation optimization, as excessively hydrophobic payloads (>LogP 5) can induce antibody aggregation during conjugation [2].

Quality control Payload purity Conjugation efficiency Reproducibility

Optimal Procurement and Deployment Scenarios for PROTAC BRD4 Degrader-13


Development of STEAP1-Targeted PROTAC–Antibody Conjugates for Castration-Resistant Prostate Cancer

PROTAC BRD4 Degrader-13 (compound 9d) is the payload of choice for constructing STEAP1-targeted PACs intended for castration-resistant prostate cancer (CRPC) therapy. With a STEAP1-PAC DC50 of 0.025 nM in PC3 prostate cancer cells , it enables potent, antigen-dependent BRD4 degradation at picomolar concentrations, far exceeding the potency achievable with Degrader-12 (DC50 = 0.39 nM) or Degrader-9 (DC50 = 0.86 nM) in the same format. The 240-fold selectivity window between STEAP1-PAC and CLL1-PAC delivery [1] suggests that Degrader-13-based PACs may spare CLL1-expressing normal myeloid cells while effectively degrading BRD4 in STEAP1-positive prostate tumors. This scenario leverages the compound's optimized linker chemistry for stable, site-specific antibody conjugation and its exceptional potency specifically in the STEAP1-PAC context.

Investigating E3 Ligase-Dependent Resistance Mechanisms via VHL-Recruiting Degrader Payloads

For research groups studying acquired resistance to CRBN-based BRD4 degraders (e.g., dBET1 or ARV-825), PROTAC BRD4 Degrader-13 provides a VHL-recruiting alternative that can be conjugated to antibodies for cell-type-selective delivery [1]. CRBN downregulation or mutation is a documented resistance mechanism in prolonged degrader treatment [2]; Degrader-13 bypasses this resistance node by engaging VHL for ubiquitination. In a PAC format, this enables dissection of whether resistance is E3 ligase-specific or general to the ubiquitin-proteasome pathway, with the added advantage of restricting degradation to antigen-positive cells to avoid confounding systemic effects. The ≥98% purity specification ensures that observed degradation effects are attributable to the PROTAC payload rather than impurities.

Structure–Activity Relationship (SAR) Studies of Linker Chemistry in PROTAC–Antibody Conjugates

PROTAC BRD4 Degrader-13 serves as a reference payload for SAR studies examining how linker length, phosphodiester incorporation, and self-immolative linker design influence PAC potency and selectivity. Its defined molecular structure (C68H85F2N11O17P2S2, MW 1492.54 Da) and well-characterized degradation profile across STEAP1 and CLL1 PAC formats [1] provide a benchmark against which new linker variants can be compared. The availability of direct structural analogs (Degrader-9, Degrader-11, Degrader-12) with varying linker compositions and degradation profiles [2] enables systematic exploration of how incremental structural changes translate to functional PAC performance. Procurement of the entire Degrader-9 through Degrader-13 series allows rigorous SAR campaigns correlating linker chemistry with antigen-dependent degradation efficiency.

Preclinical Toxicology Assessment of BRD4-Degrading PACs with Built-in Tumor Selectivity

The exceptionally wide antigen-dependent degradation window of Degrader-13 (240-fold between STEAP1-PAC and CLL1-PAC) makes it uniquely suited for preclinical toxicology studies aimed at quantifying on-target, off-tumor BRD4 degradation in normal tissues. By comparing STEAP1-PAC and CLL1-PAC versions of Degrader-13 in dual-antigen xenograft models, researchers can isolate the contribution of antigen expression to degradation selectivity—an analysis not feasible with Degrader-12 (0.61-fold window) or Degrader-9 (8.8-fold window). The high-purity, conjugation-ready payload format [1] ensures that observed toxicology findings reflect the PAC's intended mechanism rather than manufacturing artifacts. This scenario directly addresses a critical need in the field: establishing therapeutic indices for tissue-selective PROTAC delivery before advancing to IND-enabling studies.

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